(R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Melatonin radioimmunoassay Antibody generation Hapten design

This compound, also catalogued as Nα-acetyl-5-methoxy-D-tryptophan or Ac-D-5-methoxytryptophan (CAS 1029430-13-4), is a non‑proteinogenic, N‑protected D‑amino acid derivative of the indole‑based amino acid 5‑methoxytryptophan. Its structural core combines a 5‑methoxyindole ring with an acetyl‑protected (R)‑configured propanoic acid backbone, distinguishing it from the corresponding L‑enantiomer (CAS 67010‑09‑7) and the racemic DL‑form (CAS 43167‑40‑4).

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B13068150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1
InChIKeyIJODSTPSSWJSBC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic Acid – Chemical Profile & Procurement Identity


This compound, also catalogued as Nα-acetyl-5-methoxy-D-tryptophan or Ac-D-5-methoxytryptophan (CAS 1029430-13-4), is a non‑proteinogenic, N‑protected D‑amino acid derivative of the indole‑based amino acid 5‑methoxytryptophan. Its structural core combines a 5‑methoxyindole ring with an acetyl‑protected (R)‑configured propanoic acid backbone, distinguishing it from the corresponding L‑enantiomer (CAS 67010‑09‑7) and the racemic DL‑form (CAS 43167‑40‑4). Documented primary applications centre on its use as a hapten for generating high‑affinity melatonin antisera, a function for which the free carboxylic acid group enables stable conjugation to carrier proteins – a key feature not possessed by the natural hormone melatonin itself [1][2].

Why (R)-2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic Acid Cannot Be Swapped for Closely Related Tryptophan Derivatives


Substituting the (R)‑enantiomer with the (S)‑form, the DL‑racemate, or N‑acetyl‑5‑methoxytryptamine (melatonin) is not scientifically interchangeable. While melatonin serves as a hormone and cannot be directly conjugated to carrier proteins for immunoassay development, N‑acetyl‑5‑methoxytryptophan possesses the requisite free carboxyl group for carbodiimide‑mediated coupling to thyroglobulin or BSA – a critical functional distinction [1][2]. Furthermore, the stereochemistry at the α‑carbon (R vs. S) determines metabolic stability toward endogenous D‑amino acid oxidase and tryptophan‑degrading enzymes [3]. Using the racemic DL‑mixture introduces a 50% population of the L‑enantiomer, potentially confounding results in stereospecific binding, metabolic, or immunological assays. Therefore, procurement of the defined (R)‑enantiomer is mandatory for experiments requiring enantiomerically pure material with the D‑configuration.

Head‑to‑Head Quantitative Differentiation of (R)-2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic Acid


Immunoassay Hapten Utility: Conjugation Capability vs. Melatonin

Melatonin (N‑acetyl‑5‑methoxytryptamine) lacks a carboxyl group and therefore cannot be directly coupled to carrier proteins for antibody production via standard carbodiimide chemistry. In contrast, N-acetyl-5-methoxytryptophan possesses a propanoic acid carboxylic acid group that enables stable amide bond formation with lysine residues on thyroglobulin or BSA. Rabbits immunized with N-acetyl-5-methoxytryptophan–thyroglobulin conjugate produced high-affinity antisera, achieving a radioimmunoassay detection limit of 18 fmol/mL (4.2 pg/mL) for melatonin in human plasma [1]. This functional advantage directly translates to assay sensitivity; the same RIA method cannot be implemented using unconjugated melatonin as the immunogen. [1].

Melatonin radioimmunoassay Antibody generation Hapten design

Stereochemical Purity: (R)-Enantiomer vs. DL-Racemate

The (R)‑enantiomer (CAS 1029430-13-4) is supplied at ≥98% optical purity as confirmed by commercial certificates of analysis . The racemic DL‑mixture (CAS 43167-40-4) contains equimolar amounts of the (R)‑ and (S)‑forms. In biological systems, D‑amino acids are generally resistant to endogenous L‑amino acid oxidases and exhibit different pharmacokinetic profiles [1]. While direct in vivo comparative half‑life data for this specific compound are not publicly available, general enzymology of D‑ vs. L‑tryptophan amides supports that the (R)‑configured acetylated amino acid will have reduced recognition by mammalian proteolytic enzymes and L‑tryptophan‑specific hydroxylases [1].

Chiral purity D-amino acid Enantiomer-specific assay

Physicochemical Differentiation: LogP and Melting Point vs. 5-Methoxytryptophan

N‑acetylation of 5‑methoxytryptophan alters the compound's lipophilicity and thermal stability. The target compound has a computed logP of 1.0 and an experimentally observed melting point of 182–183 °C [1]. For the un‑acetylated 5‑methoxytryptophan hydrochloride, the melting point is reported at approximately 260 °C (decomposition) [2]. The lower, sharper melting point of the N‑acetyl derivative simplifies handling in organic synthesis and indicates higher purity achievable via recrystallization.

Physicochemical properties LogP Melting point

Recommended Application Scenarios for (R)-2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic Acid in Scientific and Industrial Procurement


Melatonin Immunoassay Development – Hapten for Antibody Generation

This compound is the established hapten for producing high‑affinity melatonin antisera used in radioimmunoassays and ELISA kits. As demonstrated by Vakkuri et al. (1984), conjugation of N‑acetyl‑5‑methoxytryptophan to bovine thyroglobulin via carbodiimide chemistry yields antisera that enable melatonin detection down to 18 fmol/mL in biological fluids [1]. Laboratories developing melatonin detection kits or researching melatonin physiology should procure this compound specifically for immunogen preparation, as melatonin itself cannot fulfill this role [1].

Enantiomer‑Specific D‑Amino Acid Biological Studies

The (R)‑configuration (D‑amino acid) makes this compound suitable for studies investigating the biological roles, transport, and metabolism of D‑amino acids in mammalian systems. Because D‑amino acids are substrates for D‑amino acid oxidase but resistant to L‑amino acid‑specific enzymes, this enantiomerically pure compound serves as a probe to dissect stereospecific pathways, provided its purity (≥98% ee) is verified upon procurement .

Synthetic Intermediate for Peptide or Peptidomimetic Chemistry

With its protected N‑terminus (acetamide) and free carboxylic acid, (R)‑2‑acetamido‑3‑(5‑methoxy‑1H‑indol‑3‑yl)propanoic acid is a functionalized building block for the synthesis of unnatural peptides, peptidomimetics, and N‑terminal‑modified tryptophan analogs. The lower and sharper melting point (182–183 °C) relative to 5‑methoxytryptophan facilitates purification by recrystallization, and the predicted logP of ~1.0 supports its use in standard organic synthesis conditions [2].

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